molecular formula C27H22FN3O2 B2719352 3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866349-50-0

3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Número de catálogo: B2719352
Número CAS: 866349-50-0
Peso molecular: 439.49
Clave InChI: ZLJIAUKTVYOGSM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H22FN3O2 and its molecular weight is 439.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of the compound 3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is the Proteinase-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombosis and hemostasis .

Mode of Action

The compound acts as an antagonist to the PAR4 receptor . It binds to the receptor, blocking its activation and subsequent signaling pathways . This results in a decrease in platelet aggregation, a key process in blood clot formation .

Biochemical Pathways

Upon binding to the PAR4 receptor, the compound inhibits the activation of downstream signaling pathways involved in platelet aggregation . This includes the inhibition of intracellular calcium release and thromboxane A2 production, both of which are crucial for platelet aggregation .

Pharmacokinetics

The compound exhibits good metabolic stability in human liver microsomes . It also displays favorable pharmacokinetic properties when administered orally, with a half-life of 7.32 hours and a bioavailability of 45.11% in mice .

Result of Action

The antagonistic action of the compound on the PAR4 receptor results in effective antiplatelet activity . This is evidenced by its potent in vitro antiplatelet activity, with IC50 values of 26.13 nM and 14.26 nM . Furthermore, it shows a low tendency for bleeding, making it a safer therapeutic option for arterial thrombosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biological molecules can influence the action, efficacy, and stability of the compound.

Actividad Biológica

The compound 3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, along with relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C25_{25}H24_{24}N2_{2}O2_{2}F
  • Molecular Weight : 414.47 g/mol
  • Structural Features : The compound contains a pyrazolo[4,3-c]quinoline core fused with a dioxin ring and substituted with a dimethylphenyl and a fluorobenzyl group.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the pyrazoloquinoline nucleus through cyclization reactions.
  • Introduction of substituents (dimethylphenyl and fluorobenzyl) via alkylation or acylation methods.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For example:

  • In vitro studies have shown that certain pyrazoloquinolines can inhibit cancer cell proliferation in various human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) .
  • Mechanism of Action : These compounds may act by inhibiting specific kinases involved in cell cycle regulation, such as CDK2 and Abl kinases .

Antioxidant Properties

Molecular docking studies suggest that this compound exhibits significant antioxidant activity:

  • Free Radical Scavenging : The presence of the dioxin moiety enhances its ability to neutralize free radicals .
  • Comparative Analysis : Similar derivatives have shown better antioxidant potential compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

Pyrazoloquinolines have also been studied for their anti-inflammatory properties:

  • In vivo studies demonstrated that these compounds can reduce inflammation markers in animal models .
  • Potential Applications : This suggests possible therapeutic applications in treating inflammatory diseases.

Case Studies

  • Case Study 1 : A study evaluated the anticancer effects of various pyrazolo[4,3-c]quinolines on human cancer cell lines. The results indicated that specific modifications to the structure significantly enhanced cytotoxicity against MCF-7 cells .
  • Case Study 2 : A molecular docking study assessed the binding affinity of this compound to various protein targets related to cancer progression. It was found to have a comparable affinity to known anticancer agents .

Research Findings

  • In Silico Studies : Computational methods have been employed to predict the biological activity of this compound based on its structural features. DFT calculations revealed favorable electronic properties conducive to biological activity .
  • Experimental Validation : Laboratory experiments confirmed that derivatives with similar structures possess significant biological activity, supporting the hypothesis that this compound could be an effective therapeutic agent .

Propiedades

IUPAC Name

14-(3,4-dimethylphenyl)-17-[(4-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN3O2/c1-16-3-6-19(11-17(16)2)26-22-15-31(14-18-4-7-20(28)8-5-18)23-13-25-24(32-9-10-33-25)12-21(23)27(22)30-29-26/h3-8,11-13,15H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJIAUKTVYOGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.